![molecular formula C15H18N2O2S2 B12592651 2,2-Bis{[(pyridin-4-yl)sulfanyl]methyl}propane-1,3-diol CAS No. 600718-04-5](/img/structure/B12592651.png)
2,2-Bis{[(pyridin-4-yl)sulfanyl]methyl}propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis{[(pyridin-4-yl)sulfanyl]methyl}propane-1,3-diol is a chemical compound characterized by the presence of two pyridine rings attached to a central propane-1,3-diol backbone through sulfanyl (thioether) linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis{[(pyridin-4-yl)sulfanyl]methyl}propane-1,3-diol typically involves the reaction of pyridine-4-thiol with 2,2-bis(bromomethyl)propane-1,3-diol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group of pyridine-4-thiol attacks the bromomethyl groups, resulting in the formation of the desired thioether linkages.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Bis{[(pyridin-4-yl)sulfanyl]methyl}propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The thioether linkages can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine rings can be reduced to piperidine rings under hydrogenation conditions.
Substitution: The hydroxyl groups on the propane-1,3-diol backbone can participate in substitution reactions with acyl chlorides or alkyl halides to form esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Acyl chlorides, alkyl halides, base (e.g., triethylamine)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Piperidine derivatives
Substitution: Esters, ethers
Aplicaciones Científicas De Investigación
2,2-Bis{[(pyridin-4-yl)sulfanyl]methyl}propane-1,3-diol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 2,2-Bis{[(pyridin-4-yl)sulfanyl]methyl}propane-1,3-diol depends on its specific application. In coordination chemistry, it acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the pyridine rings. This coordination can influence the electronic properties of the metal center, potentially enhancing its catalytic activity. In biological systems, the compound may interact with cellular targets, such as enzymes or receptors, through its pyridine rings and thioether linkages, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Bis{[(pyridin-2-yl)sulfanyl]methyl}propane-1,3-diol
- 2,2-Bis{[(pyridin-3-yl)sulfanyl]methyl}propane-1,3-diol
- 2,2-Bis{[(pyridin-4-yl)oxy]methyl}propane-1,3-diol
Uniqueness
2,2-Bis{[(pyridin-4-yl)sulfanyl]methyl}propane-1,3-diol is unique due to the specific positioning of the pyridine rings and the thioether linkages, which can significantly influence its chemical reactivity and coordination behavior. The presence of the thioether linkages also imparts distinct electronic properties compared to similar compounds with ether linkages.
Propiedades
Número CAS |
600718-04-5 |
|---|---|
Fórmula molecular |
C15H18N2O2S2 |
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
2,2-bis(pyridin-4-ylsulfanylmethyl)propane-1,3-diol |
InChI |
InChI=1S/C15H18N2O2S2/c18-9-15(10-19,11-20-13-1-5-16-6-2-13)12-21-14-3-7-17-8-4-14/h1-8,18-19H,9-12H2 |
Clave InChI |
DILNXFMYFRVXRH-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1SCC(CO)(CO)CSC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


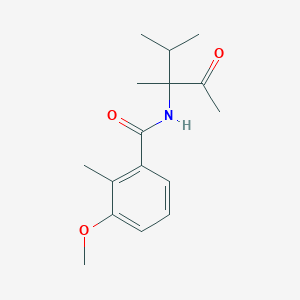
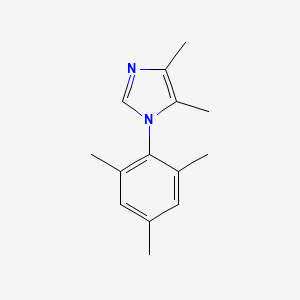

![(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}tetradec-2-yn-1-ol](/img/structure/B12592578.png)
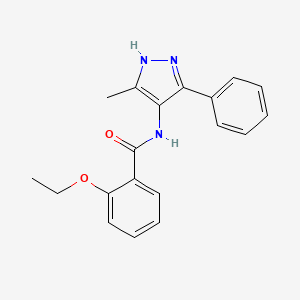
![1-{2-[3-(Methoxymethyl)-2-nitrophenyl]ethenyl}pyrrolidine](/img/structure/B12592582.png)
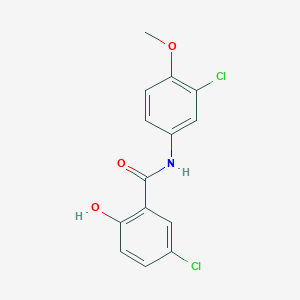
![Urea, N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]-](/img/structure/B12592593.png)
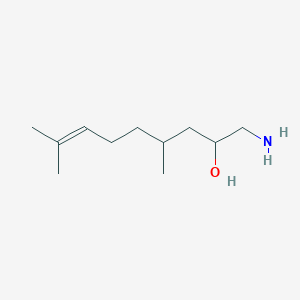

![1,2,3,4,5-Pentafluoro-6-[2-(2-nitrophenyl)ethenyl]benzene](/img/structure/B12592627.png)
![N-[(2-Bromophenyl)methyl]-N-ethynylprop-2-enamide](/img/structure/B12592632.png)

![5-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}-2,5-dimethylhex-3-YN-2-OL](/img/structure/B12592644.png)
